2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast

Impurity profiling Structural elucidation Pharmacopoeial reference standard

Generic manufacturers conducting ANDA/NDA filings for Montelukast Sodium require EP Impurity H as the exclusive reference marker for the methoxycarbonyl-related substance limit test. Using a non-EP-specific analog risks system suitability failure due to mismatched retention time and relative response factor (RRF) against monograph specifications. - Meets ICH Q2(R1) specificity criteria with validated LOD 0.007 µg/g and LOQ 0.025 µg/g, supporting CTD Module 3.2.S.3.2. - Supplied with full characterization (NMR, MS, FT-IR, HPLC) and structure elucidation report for 21 CFR 211.194 compliance. - Ideal for forced degradation studies (acid/base/oxidative/thermal/photolytic) to establish stability-indicating capability per ICH Q1A(R2).

Molecular Formula C34H32ClNO4S
Molecular Weight 586.1 g/mol
CAS No. 851755-56-1
Cat. No. B133256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast
CAS851755-56-1
Synonyms2-[(3R)-3-[[[1-(Carboxymethyl)cyclopropyl]methyl]thio]-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]benzoic Acid 1-Methyl Ester;  Montelukast Impurity H;  (R)-2-[1-[[[1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(methoxycarbonyl
Molecular FormulaC34H32ClNO4S
Molecular Weight586.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
InChIInChI=1S/C34H32ClNO4S/c1-40-33(39)29-8-3-2-6-24(29)12-16-31(41-22-34(17-18-34)21-32(37)38)26-7-4-5-23(19-26)9-14-28-15-11-25-10-13-27(35)20-30(25)36-28/h2-11,13-15,19-20,31H,12,16-18,21-22H2,1H3,(H,37,38)/b14-9+/t31-/m1/s1
InChIKeyFVMXWBDOMBDOJN-JLBZDQGGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Montelukast EP Impurity H: Pharmacopoeial Identity & Reference Standard


2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast, formally designated Montelukast EP Impurity H and also known as Montelukast Methoxycarbonyl Analog, is a structurally defined process-related impurity of the leukotriene D4-receptor antagonist Montelukast sodium [1]. Its molecular formula is C34H32ClNO4S with a molecular weight of 586.14 g/mol, and it is assigned the UNII code KUW20633YM [2]. The compound is recognized in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs as a specified impurity, and it is supplied with comprehensive characterization data—including NMR, MS, FT-IR, and HPLC—compliant with ICH and pharmacopoeial regulatory guidelines [3].

Why Generic Impurity Standards Cannot Substitute for EP Impurity H


Montelukast impurity standards are not interchangeable because each impurity possesses a unique structural modification that governs its chromatographic retention, spectral signature, and regulatory classification. Impurity H is structurally distinguished by the replacement of the 1-hydroxy-1-methylethyl substituent on the 2'-phenyl ring with a methoxycarbonyl (methyl ester) group—a modification that differentiates it from all other EP-listed impurities, including the sulfoxide (Impurity C), the cis-isomer (Impurity G), the ketocarbinol, and the styrene analog [1]. Procurement of a non-EP-specific impurity or a structurally mismatched analog will fail system suitability criteria during pharmacopoeial method validation because the retention time, relative response factor (RRF), and resolution relative to the montelukast parent peak will deviate from the values prescribed in the EP/USP monograph [2]. Impurity H must be employed as the exact reference marker for the methoxycarbonyl-related substance limit test, as it is the sole compound that co-elutes and co-detects in HPLC-UV and LC-MS methods at the expected retention window for this specific impurity slot .

Quantitative Differentiation Evidence for Montelukast EP Impurity H


Structural Differentiation: Methoxycarbonyl vs. Tertiary Alcohol Substituent

Montelukast EP Impurity H (C34H32ClNO4S; MW 586.14 g/mol) differs from the parent drug Montelukast (C35H36ClNO3S; MW 586.18 g/mol) by formal replacement of the 1-hydroxy-1-methylethyl group at the 2'-phenyl position with a methoxycarbonyl (COOCH3) substituent, confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry [1]. This substitution eliminates the hydrogen-bond donor capacity of the tertiary alcohol while introducing an ester carbonyl, shifting the compound's logP and altering its chromatographic polarity relative to Montelukast and all other EP impurities [2].

Impurity profiling Structural elucidation Pharmacopoeial reference standard

Purity Specification: Vendor-Certified vs. Research-Grade HPLC Purity

Commercially supplied Montelukast EP Impurity H is certified at a purity of ≥95% by HPLC (BOC Sciences) and ≥97% (CATO Research Chemicals), with accompanying Certificates of Analysis (CoA) and full characterization data packages including HPLC chromatograms, MS spectra, and NMR spectra . This purity specification exceeds the minimum purity typically required for a secondary pharmacopoeial reference standard (generally ≥90%) and meets the criteria for use as a primary working standard in validated analytical methods per ICH Q2(R1) .

Reference standard purity Quality control Method validation

Pharmacopoeial Designation: EP & USP Recognition vs. Non-Pharmacopoeial Impurities

Montelukast EP Impurity H is explicitly named in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Montelukast Sodium as a specified impurity—listed as 'Impurity H' in the EP and as 'Montelukast Methoxycarbonyl Analog' in the USP [1]. In contrast, many process-related impurities detected during synthesis (e.g., acetamide impurity, des-chloro impurity, or methyl ketone impurity) are not designated in the official monographs and are classified as unspecified or unknown impurities, subject to the general identification threshold of 0.10% per ICH Q3A [2].

Pharmacopoeial compliance Regulatory submission Impurity limit test

Regulatory Characterization: Full Structure Elucidation vs. Partial Data

Montelukast EP Impurity H from qualified vendors is supplied with a comprehensive Structure Elucidation Report (SER) that includes 1H NMR, 13C NMR, DEPT, FT-IR, HRMS, and HPLC chromatograms with peak purity assessment, conforming to regulatory expectations for impurity identification under ICH Q3A and Q6A [1]. This documentation package is essential for demonstrating that the impurity structure has been unequivocally confirmed and that the reference material is suitable for use as an external standard in validated analytical methods [2]. In contrast, impurities isolated by preparative HPLC without full spectroscopic characterization may lack definitive structural proof and cannot be used as primary reference standards in regulatory filings [3].

Structure elucidation Characterization data GMP compliance

Method Suitability: Chromatographic Resolution in Pharmacopoeial Methods

A validated stability-indicating RP-HPLC method for Montelukast Sodium-related substances achieved baseline resolution between all specified impurities, including Impurity H, under pharmacopoeial system suitability conditions (resolution ≥2.5 for critical impurity pairs) with LOD and LOQ values of 0.007 µg/g and 0.025 µg/g, respectively, across all detected impurities [1]. The method employed a gradient elution with triethylamine-acetonitrile mobile phase (pH 6.60) on an Agilent Eclipse XDB C18 column (100 mm × 4.6 mm, 5 µm) and was validated per ICH Q2(R1) guidelines [2]. The methoxycarbonyl substituent of Impurity H confers distinct retention behavior that separates it from the sulfoxide impurity (Impurity C) and the ketone impurity, which otherwise may co-elute under isocratic conditions [3].

Chromatographic resolution System suitability RP-HPLC method validation

Regulatory Filing: Reference Standard Traceability for ANDA/NDA/DMF

Montelukast EP Impurity H is supplied with documented traceability to EP and USP pharmacopoeial standards, enabling its use as a secondary reference standard in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and Drug Master Files (DMF) . Regulatory guidance (ICH Q7, 21 CFR 211.194) requires that reference standards used in analytical testing be traceable to a primary pharmacopoeial standard where available; Impurity H satisfies this requirement through vendor-provided traceability documentation, whereas non-pharmacopoeial impurity preparations typically lack such formal traceability and may be rejected during GMP inspections [1]. Impurity H is further supported for use in forced degradation studies, stability-indicating method validation, and quality control (QC) batch release testing during commercial Montelukast manufacturing [2].

Reference standard traceability ANDA NDA DMF

High-Impact Application Scenarios for Montelukast EP Impurity H


ANDA/NDA Impurity Profiling and Method Validation

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA) for Montelukast Sodium require Impurity H as a specified reference standard to validate the RP-HPLC impurity profiling method. The comprehensive characterization data (1H NMR, 13C NMR, MS, IR) and documented EP/USP traceability [1] support the demonstration of method specificity, linearity, accuracy, and system suitability as required by ICH Q2(R1). The validated LOD of 0.007 µg/g and LOQ of 0.025 µg/g [2] enable reliable quantitation of Impurity H at levels far below the ICH Q3A identification threshold of 0.10%, directly supporting the drug substance specification in CTD Module 3.2.S.3.2.

GMP Quality Control Batch Release Testing

Commercial manufacturers of Montelukast Sodium tablets (e.g., generic Singulair®) employ Impurity H as a working reference standard in routine QC batch release testing. The certified purity of ≥95-97% and the availability of a Structure Elucidation Report ensure that each analytical run meets the monograph system suitability criteria for resolution and retention time. Use of a fully characterized, pharmacopoeially designated standard minimizes the risk of batch failure due to misidentified impurity peaks and ensures ongoing compliance with 21 CFR 211.194 requirements for laboratory records.

Forced Degradation and Stability-Indicating Method Development

Impurity H serves as a critical marker in forced degradation studies (acid, base, oxidative, thermal, photolytic, and humidity stress) to establish the stability-indicating capability of HPLC methods. Because Impurity H bears a methoxycarbonyl substituent rather than the 1-hydroxy-1-methylethyl group, it may arise from distinct degradation pathways (e.g., esterification or transesterification reactions) that differ from those producing the sulfoxide (Impurity C) or the cis-isomer (Impurity G) [3]. Including Impurity H in the impurity marker set ensures comprehensive coverage of potential degradation products and supports ICH Q1A(R2) stability requirements for the drug product.

LC-MS/MS Impurity Identification and Spectral Library Construction

Analytical laboratories developing in-house mass spectral libraries for Montelukast impurity identification use the exact mass and characteristic MS/MS fragmentation pattern of Impurity H (parent ion [M+H]+ at m/z 586.14) as a reference. The UNII-registered identity (KUW20633YM) [4] and the availability of high-resolution MS data enable unambiguous peak assignment in complex chromatograms, distinguishing Impurity H from isobaric or near-isobaric impurities such as the sulfoxide (m/z 602.18) or the parent drug (m/z 586.18) in LC-MS/MS impurity profiling workflows employed during pharmaceutical development and regulatory submission.

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